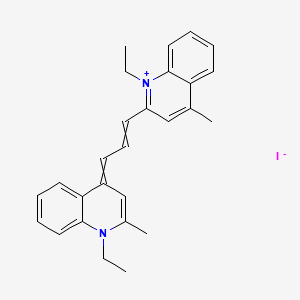
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is a complex organic compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide typically involves the following steps:
Formation of the Quinolylidene Intermediate: This step involves the reaction of 1-ethyl-2-methylquinoline with a suitable aldehyde or ketone under acidic or basic conditions to form the quinolylidene intermediate.
Condensation Reaction: The quinolylidene intermediate is then reacted with a prop-1-enyl group in the presence of a catalyst to form the desired product.
Quaternization: The final step involves the quaternization of the product with methyl iodide to form the quinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
科学研究应用
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure similar to the quinolinium salt but without the quaternary ammonium group.
Isoquinoline: An isomer of quinoline with a different arrangement of nitrogen in the ring.
Quinolinium Salts: Other quinolinium salts with different substituents on the quinoline ring.
Uniqueness
1-Ethyl-2-(3-(1-ethyl-2-methyl-4(1H)-quinolylidene)prop-1-enyl)-4-methylquinolinium iodide is unique due to its specific substituents and the presence of the quaternary ammonium group, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
52260-69-2 |
|---|---|
分子式 |
C27H29IN2 |
分子量 |
508.4 g/mol |
IUPAC 名称 |
1-ethyl-2-[3-(1-ethyl-2-methylquinolin-4-ylidene)prop-1-enyl]-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C27H29N2.HI/c1-5-28-21(4)19-22(25-15-8-10-17-27(25)28)12-11-13-23-18-20(3)24-14-7-9-16-26(24)29(23)6-2;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
PGPWDXMONHNWIC-UHFFFAOYSA-M |
规范 SMILES |
CCN1C(=CC(=CC=CC2=[N+](C3=CC=CC=C3C(=C2)C)CC)C4=CC=CC=C41)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


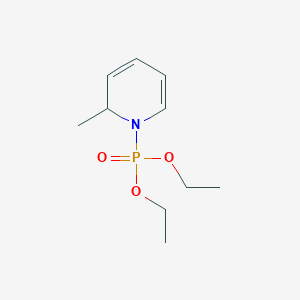


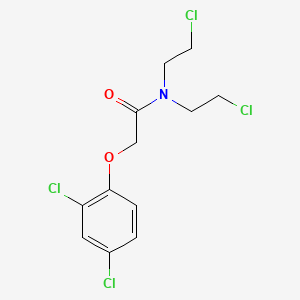
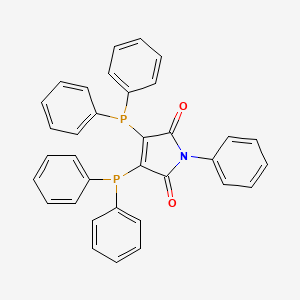
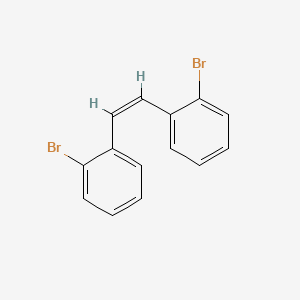
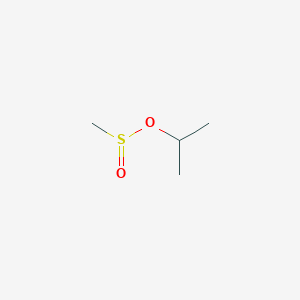
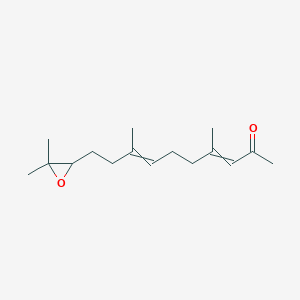
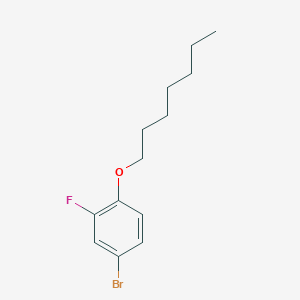
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

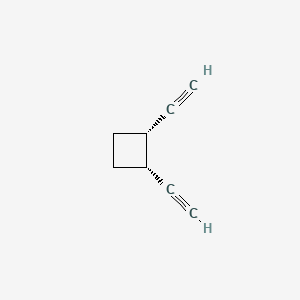
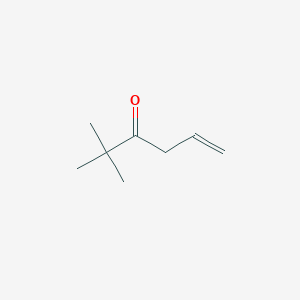
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
